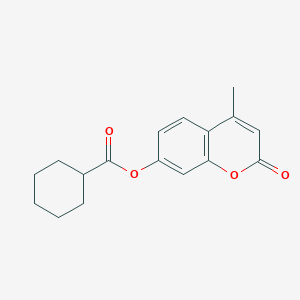
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate, also known as coumarin-7-carboxylic acid, is a synthetic compound that has been widely used in scientific research due to its various biological and pharmacological properties. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities such as anticancer, anti-inflammatory, antiviral, and anticoagulant effects.
Wirkmechanismus
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it has been suggested that its biological activities are mediated by various molecular targets such as enzymes, receptors, and signaling pathways. For example, its anticancer activity is thought to be mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Its anti-inflammatory activity is thought to be mediated by the suppression of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have hepatoprotective effects by reducing liver damage induced by toxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate in lab experiments is its diverse biological activities, which make it a potential candidate for drug discovery and development. Another advantage is its ease of synthesis and availability. However, one of the limitations is its potential toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several future directions for the research on 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its mechanism of action and molecular targets in more detail. Furthermore, it is important to investigate its toxicity and safety profile in vivo and in clinical trials. Finally, it is necessary to develop more efficient synthesis methods and analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can be achieved through various methods such as the Knoevenagel condensation reaction between 7-hydroxycoumarin and cyclohexanecarboxaldehyde in the presence of a base catalyst. Another method involves the reaction of 7-chlorocoumarin with cyclohexanecarboxylic acid in the presence of a base and a solvent. The purity of the synthesized compound can be confirmed by spectroscopic methods such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anticancer properties by inducing apoptosis and inhibiting tumor cell proliferation. It has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral activity against various viruses such as HIV, HSV, and influenza virus. Furthermore, it has been reported to have anticoagulant properties by inhibiting the activity of thrombin and factor Xa.
Eigenschaften
Molekularformel |
C17H18O4 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C17H18O4/c1-11-9-16(18)21-15-10-13(7-8-14(11)15)20-17(19)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
HXIFZHFSQKIIJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)




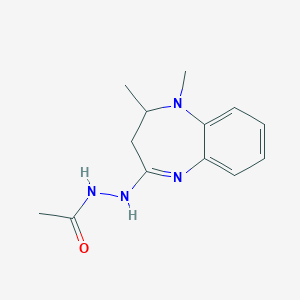
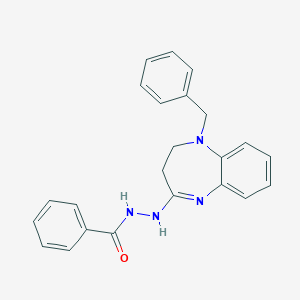
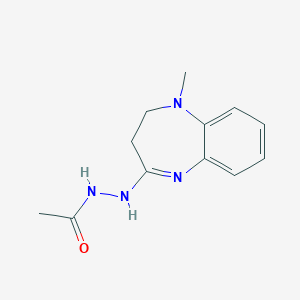
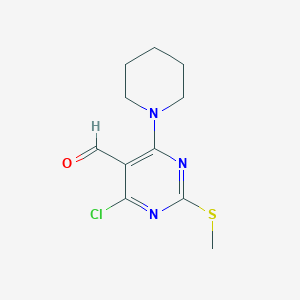
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)